1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline
Overview
Description
1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline is a complex organic compound that features a triazine ring, a thioether linkage, and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline typically involves multiple steps. One common approach is to start with the preparation of the 5,6-diphenyl-1,2,4-triazine core, which can be synthesized through a cyclization reaction involving appropriate precursors. The thioether linkage is then introduced by reacting the triazine derivative with a suitable thiol compound under controlled conditions. Finally, the dihydroisoquinoline moiety is incorporated through a series of reactions, including alkylation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]-5,6-diphenyl-1,2,4-triazine: Another triazine derivative with similar structural features.
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine: A related compound used in spectrophotometric determination of iron.
Uniqueness
1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline is unique due to its combination of a triazine ring, thioether linkage, and dihydroisoquinoline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,3-dimethyl-4H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4S/c1-27(2)17-21-15-9-10-16-22(21)23(29-27)18-32-26-28-24(19-11-5-3-6-12-19)25(30-31-26)20-13-7-4-8-14-20/h3-16H,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYHCRMUEVZSRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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